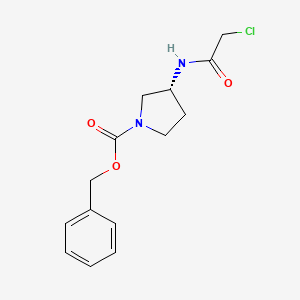
(R)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrolidine ring, a chloro-acetylamino group, and a benzyl ester moiety, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro-acetylamino Group: This step involves the reaction of the pyrrolidine derivative with chloroacetyl chloride under controlled conditions to introduce the chloro-acetylamino group.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: Products include reduced derivatives of the original compound.
Scientific Research Applications
®-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study enzyme interactions and inhibition.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of ®-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-acetylamino group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2-Bromo-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
- ®-3-(2-Iodo-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
- ®-3-(2-Fluoro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Uniqueness
®-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the chloro group, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for targeted chemical synthesis and biological studies.
Properties
IUPAC Name |
benzyl (3R)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAFAKTYRPGJMT-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
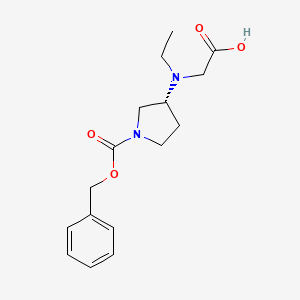
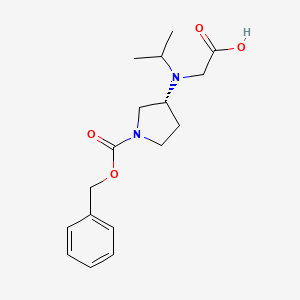
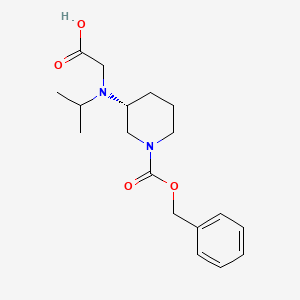
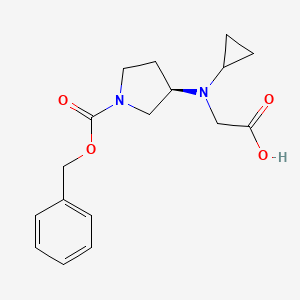
![(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7984708.png)
![(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7984710.png)
![(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7984726.png)
![(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7984727.png)
![(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7984730.png)
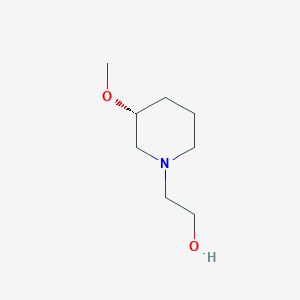
![(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7984747.png)
![(R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7984751.png)
![(R)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7984776.png)
![(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7984780.png)
